molecular formula C11H15FO2 B13563957 4-(3-Fluorophenoxy)-2-methylbutan-2-ol

4-(3-Fluorophenoxy)-2-methylbutan-2-ol

Cat. No.: B13563957
M. Wt: 198.23 g/mol
InChI Key: CZKZZDYRQBZHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenoxy)-2-methylbutan-2-ol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)-2-methylbutan-2-ol typically involves the reaction of 3-fluorophenol with 2-methyl-2-butanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by the addition of 2-methyl-2-butanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluorophenoxy)-2-methylbutan-2-one, while reduction could produce various alcohol derivatives .

Scientific Research Applications

4-(3-Fluorophenoxy)-2-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenoxy)-2-methylbutan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

4-(3-fluorophenoxy)-2-methylbutan-2-ol

InChI

InChI=1S/C11H15FO2/c1-11(2,13)6-7-14-10-5-3-4-9(12)8-10/h3-5,8,13H,6-7H2,1-2H3

InChI Key

CZKZZDYRQBZHRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1=CC(=CC=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.